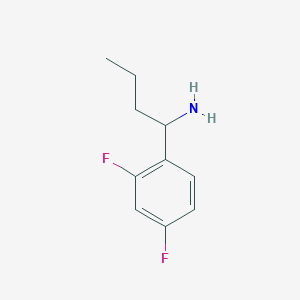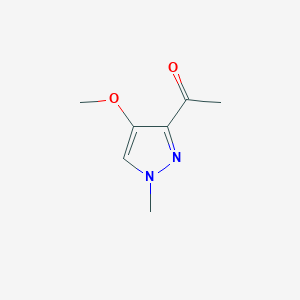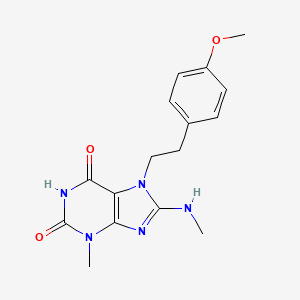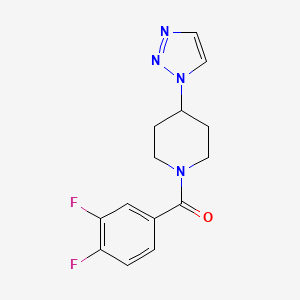
1-(2,4-Difluorophenyl)butan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Difluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13F2N . It has a molecular weight of 185.22 . The compound is liquid at room temperature .
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3 . This indicates the presence of a butan-1-amine group attached to a 2,4-difluorophenyl group.Chemical Reactions Analysis
Amines, including this compound, can act as both bases and nucleophiles due to the unshared electron pair. They can undergo a variety of chemical reactions, including alkylation, reduction, and reactions with alkyl halides .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 185.22 .科学的研究の応用
Synthetic Applications
The compound has been involved in aminolysis reactions under specific conditions, highlighting its role in synthetic organic chemistry. The study by Novakov et al. (2017) demonstrates the aminolysis of a related compound, highlighting the reactivity of similar structures under conditions characterized by high dielectric permittivity, with the nature of the amino group and the reaction medium playing critical roles in the reaction outcomes (Novakov et al., 2017).
Structural Characterization and Crystallography
Jebas et al. (2013) synthesized derivatives of butyrate and 1,3-dioxane, including structures related to 1-(2,4-Difluorophenyl)butan-1-amine. These compounds were structurally characterized using techniques like FTIR, NMR spectroscopy, and single crystal X-ray diffraction, contributing to the understanding of molecular structures and interactions in crystalline materials (Jebas et al., 2013).
Biocatalytic Applications
The compound plays a role in constructing minilibraries through solution-phase synthesis, coupling with carboxylic acids. Chiang et al. (2009) utilized butan-1-amine, a structurally related compound, to couple with carboxylic acids and discovered that certain analogs exhibit increased cytotoxicity against specific cell lines, indicating its potential utility in drug discovery and cellular bioassays (Chiang et al., 2009).
Material Science and Electronic Devices
In the field of material science, especially in the development of electronic devices, the compound has shown potential. For instance, Li et al. (2012) synthesized novel 2,4-difluorophenyl-functionalized triphenylamine and its dimer for use in organic light-emitting devices, demonstrating its utility in enhancing device performance through molecular modification (Li et al., 2012).
Analytical Chemistry Applications
In analytical chemistry, the compound and its derivatives have been utilized for various purposes. Lizier and Zanoni (2012) employed an ionic liquid medium to improve the separation and quantification of aromatic amines, typically present as contaminants in consumer products, by HPLC coupled to an electrochemical detector (Lizier & Zanoni, 2012).
Safety and Hazards
特性
IUPAC Name |
1-(2,4-difluorophenyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWOZTJRNLKMSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)



![N-[[4-(2-Methylphenyl)oxan-4-yl]methyl]-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride](/img/structure/B2600423.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2600424.png)
![3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2600427.png)




